N-butyl-3-nitropyridin-2-amine
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Overview
Description
“N-butyl-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 26820-68-8 . It has a molecular weight of 195.22 and its IUPAC name is N-butyl-3-nitro-2-pyridinamine . It is also known as 2-Amino-3-nitropyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3O2/c1-2-3-6-10-9-8 (12 (13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3, (H,10,11) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group .Scientific Research Applications
NMR Spectral Studies
N-butyl-3-nitropyridin-2-amine's properties have been studied using NMR spectroscopy. For instance, Nudelman and Cerdeira (1986) analyzed the 1H and 13C NMR spectra of substituted nitropyridines and nitrobenzenes, including derivatives similar to this compound. This research highlights the molecule's electronic effects and conformational preferences, which are crucial for understanding its chemical behavior and potential applications (Nudelman & Cerdeira, 1986).
Chemical Synthesis and Reactions
This compound has been utilized in various synthetic processes. For example, Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine, demonstrating the formation of unique urea derivatives and nitroso analogs. This indicates the compound's role in synthesizing novel chemical structures (Avakyan et al., 2017).
Reaction Mechanisms
The study of this compound also involves understanding its reaction mechanisms. Rakhit, Georges, and Bagli (1979) described the formation of aminals from amines via Pummerer rearrangement, using compounds similar to this compound. This study provides insights into the complex reactions that this class of compounds can undergo, which is vital for synthetic chemistry (Rakhit, Georges, & Bagli, 1979).
Photoredox Catalysis
The application of this compound in photoredox catalysis has been explored. Romero et al. (2015) discussed the site-selective amination of aromatics via photoredox catalysis, a process in which compounds like this compound can play a crucial role. This highlights its potential use in advanced synthetic methods and pharmaceutical research (Romero et al., 2015).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which n-butyl-3-nitropyridin-2-amine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been synthesized from 3-nitropyridine, and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 195.22 , which may influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the presence of nitrogen compounds in natural waters can lead to the formation of nitrosamines . .
Properties
IUPAC Name |
N-butyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-9-8(12(13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRAFXHMOAZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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